![molecular formula C22H30N2O4S2Sn B14384043 (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid CAS No. 90130-71-5](/img/structure/B14384043.png)
(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid is a complex organic compound with a unique structure that includes amino, carboxyl, and sulfanyl groups, as well as a diphenylstannyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid involves multiple steps. The initial step typically includes the preparation of the amino acid backbone, followed by the introduction of the sulfanyl and diphenylstannyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The diphenylstannyl moiety can be reduced under specific conditions.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can lead to the formation of sulfoxides, while substitution reactions can yield various amides or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between different functional groups and biological molecules. Its amino and carboxyl groups make it a potential candidate for peptide synthesis and protein modification studies.
Medicine
In medicine, this compound may have potential applications as a drug or drug precursor. Its unique structure could allow for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its diphenylstannyl moiety could also make it useful in catalysis and other chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The diphenylstannyl moiety may also interact with metal ions and other cofactors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids with sulfanyl and diphenylstannyl groups, such as:
- (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylpropanoic acid
- (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylpentanoic acid
Uniqueness
The uniqueness of (2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid lies in its specific combination of functional groups and stereochemistry
Properties
CAS No. |
90130-71-5 |
|---|---|
Molecular Formula |
C22H30N2O4S2Sn |
Molecular Weight |
569.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/2C6H5.2C5H11NO2S.Sn/c2*1-2-4-6-5-3-1;2*1-5(2,9)3(6)4(7)8;/h2*1-5H;2*3,9H,6H2,1-2H3,(H,7,8);/q;;;;+2/p-2/t;;2*3-;/m..11./s1 |
InChI Key |
CTSNXABFZNBHRO-UCQYJBEHSA-L |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)SC(C)(C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)SC(C)(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
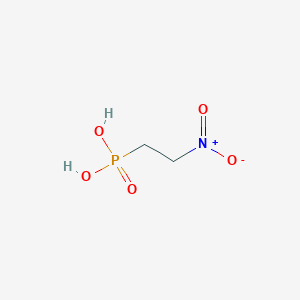
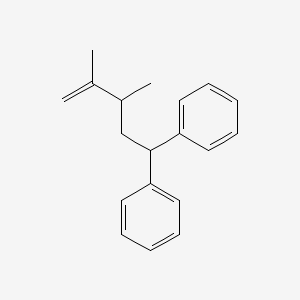
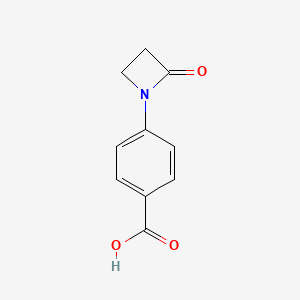
![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
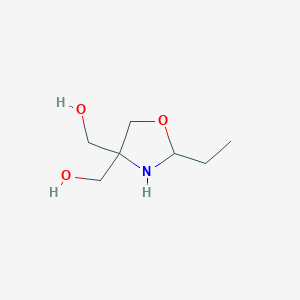
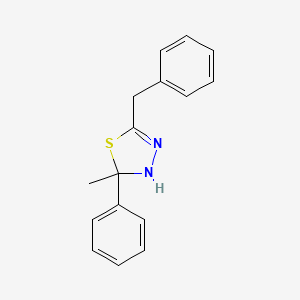


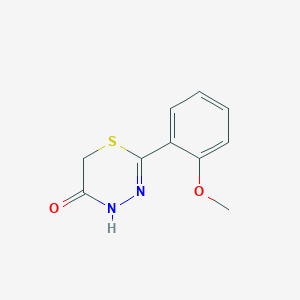
![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
